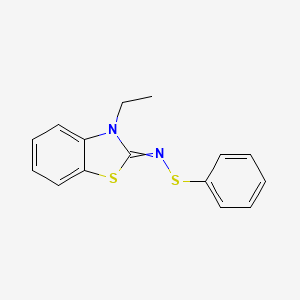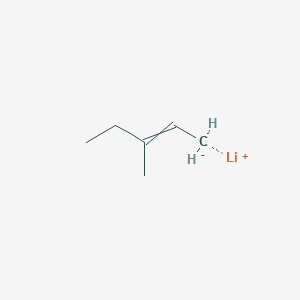
lithium;3-methylpent-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3-methylpent-2-ene is an organolithium compound that features a lithium atom bonded to a 3-methylpent-2-ene molecule. Organolithium compounds are known for their reactivity and are widely used in organic synthesis as strong bases and nucleophiles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methylpent-2-ene typically involves the reaction of 3-methylpent-2-ene with an organolithium reagent. One common method is the reaction of 3-methylpent-2-ene with butyllithium in a non-polar solvent such as hexane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of organolithium reagents, which are highly reactive and require an inert atmosphere to prevent reactions with moisture or oxygen.
化学反応の分析
Types of Reactions
Lithium;3-methylpent-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Various substituted alkenes or alkanes, depending on the electrophile used.
科学的研究の応用
Lithium;3-methylpent-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of lithium;3-methylpent-2-ene involves the formation of a carbanion intermediate. The lithium atom stabilizes the negative charge on the carbon atom, making it highly nucleophilic. This nucleophilic carbanion can then attack electrophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
類似化合物との比較
Similar Compounds
- Lithium;3-methylpent-1-ene
- Lithium;2-methylpent-2-ene
- Lithium;3-ethylpent-2-ene
Uniqueness
Lithium;3-methylpent-2-ene is unique due to its specific structure, which provides distinct reactivity compared to its isomers and analogs. The position of the methyl group and the double bond in the molecule influences its reactivity and the types of reactions it can undergo.
特性
CAS番号 |
61107-38-8 |
|---|---|
分子式 |
C6H11Li |
分子量 |
90.1 g/mol |
IUPAC名 |
lithium;3-methylpent-2-ene |
InChI |
InChI=1S/C6H11.Li/c1-4-6(3)5-2;/h4H,1,5H2,2-3H3;/q-1;+1 |
InChIキー |
BZJBHQKORVBUEN-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCC(=C[CH2-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



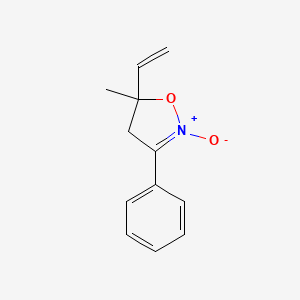
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

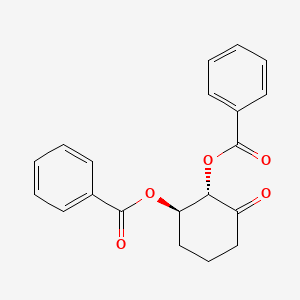
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
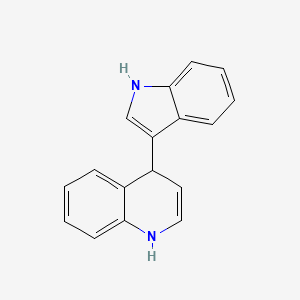
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
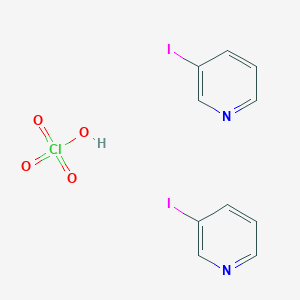
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)

